1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a cyclopenta[c]pyridazine core with a piperazine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves multiple steps. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction forms the cyclopenta[c]pyridazine core, which is then further functionalized to introduce the piperazine and trifluoromethylphenyl groups.
Chemical Reactions Analysis
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares the cyclopenta[b]pyridine core but lacks the piperazine and trifluoromethylphenyl groups.
5H-1-Pyrindine, 6,7-dihydro-: Another related compound with a similar core structure but different functional groups.
The uniqueness of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine lies in its combination of the cyclopenta[c]pyridazine core with the piperazine and trifluoromethylphenyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4/c20-19(21,22)16-5-1-3-14(11-16)13-25-7-9-26(10-8-25)18-12-15-4-2-6-17(15)23-24-18/h1,3,5,11-12H,2,4,6-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHRQWETWZKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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